molecular formula C17H16N4O2S B2625283 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 296279-56-6

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2625283
CAS No.: 296279-56-6
M. Wt: 340.4
InChI Key: IVSMAMHRDUGOAP-UHFFFAOYSA-N
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Description

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a thioxo group attached to a triazole ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves multiple steps. One common method includes the oxidation of 3-formylchromone with Jones’ reagent, followed by a reaction with 3-alkyl-4-amino-4,5-dihydro-1,2,4-triazole-5-thione in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thioxo group, leading to the formation of different products.

    Substitution: The anilino and phenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of the thioxo group allows it to form strong interactions with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-anilino-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-anilino-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15(23)11-12-20-17(24)21(14-9-5-2-6-10-14)16(19-20)18-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSMAMHRDUGOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN(C(=S)N2C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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